molecular formula C7H7BrS B13456312 1-bromo-4H,5H,6H-cyclopenta[c]thiophene

1-bromo-4H,5H,6H-cyclopenta[c]thiophene

Cat. No.: B13456312
M. Wt: 203.10 g/mol
InChI Key: VVZMRVMUHBQRCE-UHFFFAOYSA-N
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Description

1-Bromo-4H,5H,6H-cyclopenta[c]thiophene is a heterocyclic compound that features a five-membered ring containing sulfur and bromine atoms. This compound is part of the thiophene family, which is known for its diverse applications in organic chemistry, material science, and pharmaceuticals. Thiophene derivatives are particularly valued for their electronic properties and biological activities .

Preparation Methods

The synthesis of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene can be achieved through several routes. One common method involves the bromination of cyclopenta[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure product quality .

Chemical Reactions Analysis

1-Bromo-4H,5H,6H-cyclopenta[c]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Bromo-4H,5H,6H-cyclopenta[c]thiophene can be compared to other thiophene derivatives, such as:

Properties

Molecular Formula

C7H7BrS

Molecular Weight

203.10 g/mol

IUPAC Name

3-bromo-5,6-dihydro-4H-cyclopenta[c]thiophene

InChI

InChI=1S/C7H7BrS/c8-7-6-3-1-2-5(6)4-9-7/h4H,1-3H2

InChI Key

VVZMRVMUHBQRCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC(=C2C1)Br

Origin of Product

United States

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